(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Description
(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H19N9O and its molecular weight is 389.423. The purity is usually 95%.
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Biological Activity
The compound (4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a derivative of the triazolo[4,3-a]pyrazine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
1. Overview of Triazolo[4,3-a]pyrazine Derivatives
Triazolo[4,3-a]pyrazine derivatives are known for their broad spectrum of biological activities including:
- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
- Anticancer : Inhibitory effects on various cancer cell lines.
- Antidiabetic : Potential use in the management of diabetes.
The compound incorporates a piperazine moiety and a phenyl-substituted triazole, enhancing its pharmacological profile.
2. Synthesis
The synthesis of the target compound involves several key steps:
- Formation of the Triazolo[4,3-a]pyrazine Core : Utilizing 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine as a starting material.
- Piperazine Attachment : The introduction of the piperazine ring through nucleophilic substitution reactions.
- Triazole Formation : Coupling with a phenyl-substituted triazole to yield the final product.
3.1 Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. For instance:
- Compounds from this class showed moderate to good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
3.2 Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyrazine derivatives has been highlighted in various studies:
- A compound similar to the target exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines . This suggests that modifications to the triazolo structure can enhance cytotoxicity.
The biological activity of triazolo[4,3-a]pyrazines is attributed to their ability to interact with specific biological targets:
- DNA Gyrase Inhibition : The protonated amines in these compounds can form π-cation interactions with amino acid residues in DNA gyrase, leading to antibacterial effects .
- Kinase Inhibition : The compounds have shown potential as c-Met kinase inhibitors, which play a critical role in tumor growth and metastasis .
5. Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
Substituent | Activity Level | Notes |
---|---|---|
Phenyl | Moderate | Electron-donating groups enhance activity |
Indole | High | Indole derivatives show superior antibacterial effects |
Alkyl Chains | Variable | Long alkyl chains improve cell permeability |
6. Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of triazolo[4,3-a]pyrazine derivatives:
- Case Study on Antibacterial Activity : A study reported that a specific derivative showed an MIC of 32 μg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .
- Case Study on Antitumor Activity : Another study demonstrated that a closely related compound had significant inhibitory effects on tumor growth across multiple cancer cell lines .
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9O/c1-14-22-23-18-17(20-7-8-27(14)18)25-9-11-26(12-10-25)19(29)16-13-21-28(24-16)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLCFUWZZCOLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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